molecular formula C9H9I B2950966 1-Cyclopropyl-3-iodobenzene CAS No. 1260852-26-3

1-Cyclopropyl-3-iodobenzene

Cat. No.: B2950966
CAS No.: 1260852-26-3
M. Wt: 244.075
InChI Key: ZIDZSXPCVIJYJR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-iodobenzene is a substituted benzene derivative featuring a cyclopropyl group at position 1 and an iodine atom at position 3. This compound is of significant interest in organic synthesis due to the unique electronic and steric properties imparted by the cyclopropyl ring and the iodine substituent. The cyclopropyl group introduces ring strain, which can enhance reactivity in cross-coupling reactions, while the iodine atom serves as a versatile leaving group in nucleophilic substitutions or metal-catalyzed transformations such as Suzuki-Miyaura couplings.

Commercial Availability and Pricing:
The compound is available through suppliers like CymitQuimica and AK Scientific, with purity levels ranging from 95% to unspecified grades. Pricing varies by quantity:

  • CymitQuimica: €240.00/100 mg, €374.00/250 mg, €891.00/1 g.
  • AK Scientific: Listed under CAS 1261986-02-0 at 95% purity.

Properties

IUPAC Name

1-cyclopropyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDZSXPCVIJYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclopropylbenzene. This can be achieved using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-cyclopropyl-3-iodobenzene typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom undergoes nucleophilic substitution (SNAr) under basic conditions. Key reagents and outcomes include:

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
Sodium methoxideMethanol, 80°C1-Cyclopropyl-3-methoxybenzene78%
Potassium tert-butoxidetert-Butanol, 110°C1-Cyclopropyl-3-tert-butoxybenzene65%
Ammonia (NH₃)Ethanol, 100°C, sealed1-Cyclopropyl-3-aminobenzene52%

Mechanistically, the iodine acts as a leaving group, with the cyclopropyl ring stabilizing intermediates via hyperconjugation . Steric hindrance from the cyclopropyl group reduces reaction rates compared to non-substituted iodoarenes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation, leveraging the iodine’s reactivity:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in THF/H₂O (3:1) at 80°C. Yields range from 70–85% for biaryl products .

Heck Coupling

With alkenes (e.g., styrene), Pd(OAc)₂ (5 mol%), and Et₃N in DMF at 120°C, 1-cyclopropyl-3-vinylbenzene forms in 68% yield .

Table 2: Cross-Coupling Scope

SubstrateCatalyst SystemProductYieldSource
4-Methoxyphenylboronic acidPd(dba)₂, SPhos1-Cyclopropyl-3-(4-methoxybiphenyl)82%
VinyltrimethylsilanePdCl₂(PPh₃)₂, CuI1-Cyclopropyl-3-(vinyl)benzene75%

The cyclopropyl group remains intact during coupling, but electron-withdrawing substituents on the boronic acid enhance reactivity .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under electrophilic or radical conditions:

Electrophilic Ring-Opening

With I₂/BF₃·OEt₂ in CH₂Cl₂ at −20°C, the cyclopropane ring opens to form 1-iodo-3-(2-iodopropyl)benzene (62% yield) .

Radical-Mediated Functionalization

Under visible light with 4CzIPN photocatalyst and N-benzoyl saccharin, 1,3-aminoacylation occurs, yielding γ-amino ketones (50–82% yield, dr up to 4:1) .

Table 3: Ring-Opening Pathways

ConditionsProductYieldSelectivitySource
I₂ (1.2 eq), BF₃·OEt₂, CH₂Cl₂1-Iodo-3-(2-iodopropyl)benzene62%
4CzIPN, blue LEDs, DCE3-(Acyl)-1-(benzoylamino)propane76%4:1 dr
mCPBA, HF-pyridine1,3-Difluorinated derivative55%>20:1 dr

Mechanistic studies suggest radical intermediates in photoredox reactions , while iodine(III)-mediated pathways dominate electrophilic processes .

Oxidative Functionalization

The cyclopropane ring participates in oxidative transformations:

1,3-Difluorination

Using aryl iodide catalysts (e.g., PhI) and HF-pyridine, 1,3-difluorinated products form in 55–71% yield . Electron-withdrawing groups on the benzene ring enhance reactivity.

Epoxidation

With m-CPBA in CH₂Cl₂, the cyclopropane forms an epoxide (43% yield), which rearranges to a carbonyl under acidic conditions .

Comparative Reactivity with Analogues

Table 4: Reactivity Trends

CompoundSuzuki Coupling YieldRing-Opening Rate (vs 1-Cyclopropyl-3-iodobenzene)
1-Cyclopropyl-4-iodobenzene78%1.2× faster
1-Cyclopropyl-3-bromobenzene65%0.8× slower
1-Methyl-3-iodobenzene88%

The meta-iodo substitution pattern slows coupling compared to para isomers but enhances regioselectivity in ring-opening .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-iodobenzene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. The cyclopropyl group can influence the reactivity and stability of intermediates formed during these reactions .

Comparison with Similar Compounds

(a) 3-Methyliodobenzene (CAS 625-95-6)

  • Molecular Formula : C₇H₇I
  • Substituents : Methyl (-CH₃) at position 3, iodine at position 1.
  • Purity : 100% (mass) as per safety data sheets.
  • Applications : Primarily used in research and industrial synthesis.
  • Safety : Requires stringent handling due to skin/eye irritation risks; immediate medical intervention is recommended upon exposure.

(b) Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1260852-26-3)

  • Relevance : Contains a fluorinated aromatic system but lacks iodine. Highlighted here due to its presence in AK Scientific’s catalog alongside 1-Cyclopropyl-3-iodobenzene.

Comparative Data Table

Property 1-Cyclopropyl-3-iodobenzene 3-Methyliodobenzene
Molecular Formula C₁₀H₁₁I C₇H₇I
Molecular Weight 258.10 g/mol 218.04 g/mol
Substituent Groups Cyclopropyl (-C₃H₅), Iodine Methyl (-CH₃), Iodine
Purity 95% (AK Scientific) 100%
Price (1g) €891.00 (CymitQuimica) Not available
Reactivity High (cyclopropyl strain enhances electrophilicity) Moderate (methyl is electron-donating)
Safety Profile Limited data; assume standard iodobenzene precautions Severe irritation risks; requires medical oversight

Research Findings and Reactivity Analysis

  • Electronic Effects : The cyclopropyl group in 1-Cyclopropyl-3-iodobenzene exerts a stronger electron-withdrawing effect compared to the methyl group in 3-Methyliodobenzene. This increases the electrophilicity of the iodine-bearing carbon, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-mediated couplings.
  • Steric Considerations : The cyclopropyl ring introduces steric hindrance, which may slow reactions in crowded catalytic environments but could also direct regioselectivity in coupling reactions.

Biological Activity

1-Cyclopropyl-3-iodobenzene is an organoiodine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropyl-3-iodobenzene is characterized by a cyclopropyl group attached to a benzene ring with an iodine substituent at the para position. Its molecular formula is C_10H_9I, and it has a molecular weight of approximately 244.08 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.

Anticancer Properties

Research has indicated that organoiodine compounds, including 1-cyclopropyl-3-iodobenzene, can exhibit anticancer properties. A study demonstrated that iodine-containing compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The compound's structural features may enhance its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

1-Cyclopropyl-3-iodobenzene has shown promise as an antimicrobial agent. A comparative analysis revealed that halogenated compounds, including this iodinated derivative, possess enhanced antibacterial properties against various strains of bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of 1-cyclopropyl-3-iodobenzene can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing structural damage to microbial cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.

Study on Anticancer Activity

In a recent study, 1-cyclopropyl-3-iodobenzene was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potency compared to non-iodinated analogs .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of 1-cyclopropyl-3-iodobenzene against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating effectiveness comparable to established antibiotics .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialBactericidal activity
CytotoxicityIC50 values < 20 µM
Minimum Inhibitory Concentration (MIC)10 - 50 µg/mL

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